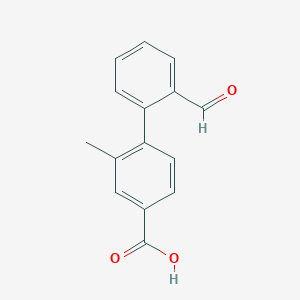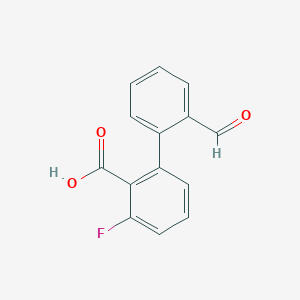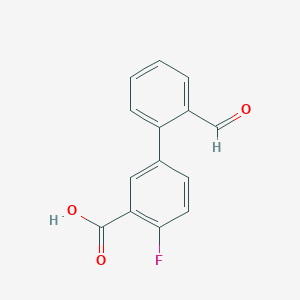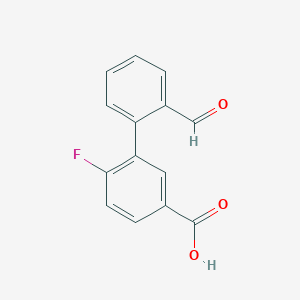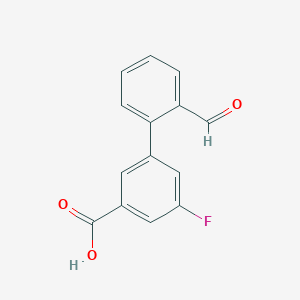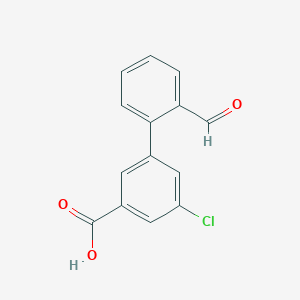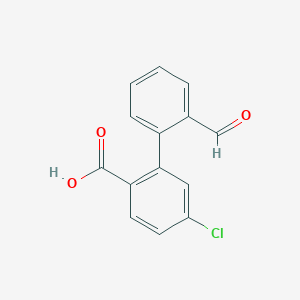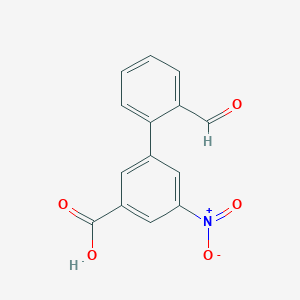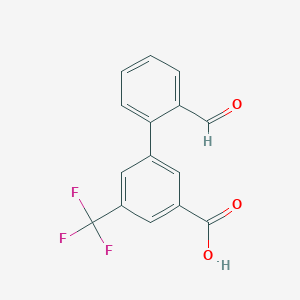
3-(2-Formylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Formylphenyl)-5-methoxybenzoic acid, also known as 2-Formyl-5-methoxybenzoic acid, is a naturally occurring molecule found in a variety of plants and fungi. It is an important intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and other compounds with potential applications in the medical and industrial fields. This compound has been studied extensively in recent years due to its unique chemical structure and potential applications.
科学的研究の応用
3-(2-Formylphenyl)-5-methoxybenzoic acid has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as fragrances, pharmaceuticals, and other compounds with potential applications in the medical and industrial fields. It has also been studied for its potential as an antioxidant, antiviral, and anti-inflammatory agent. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 3-(2-Formylphenyl)-5-methoxybenzoic acid is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of certain compounds, such as fatty acids, nucleic acids, and proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, and it is believed to act as an inhibitor of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylphenyl)-5-methoxybenzoic acid have been studied extensively in recent years. Studies have shown that the compound has antioxidant, anti-inflammatory, and antiviral properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to modulate the activity of certain enzymes involved in the biosynthesis of fatty acids, nucleic acids, and proteins.
実験室実験の利点と制限
The use of 3-(2-Formylphenyl)-5-methoxybenzoic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive starting material for a variety of synthetic reactions. Additionally, its unique chemical structure makes it an ideal starting material for the synthesis of a variety of compounds. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
The potential future directions for research and development of 3-(2-Formylphenyl)-5-methoxybenzoic acid are numerous. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be done to explore the compound’s potential as an antioxidant, anti-inflammatory, and antiviral agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done to explore the compound’s potential applications in the medical and industrial fields. Finally, further research could be done to explore the compound’s potential interactions with other compounds and its potential to modulate the activity of certain enzymes involved in the biosynthesis of fatty acids, nucleic acids, and proteins.
合成法
The synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid can be achieved through a number of different synthetic methods. The most common method involves the reaction of 2-formylphenol and 5-methoxybenzoic acid in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-formylphenol and 5-methoxybenzoic anhydride, can also be used to synthesize the compound.
特性
IUPAC Name |
3-(2-formylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-7-11(6-12(8-13)15(17)18)14-5-3-2-4-10(14)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQRWUBZFNLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688852 |
Source


|
| Record name | 2'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-18-9 |
Source


|
| Record name | 2'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

